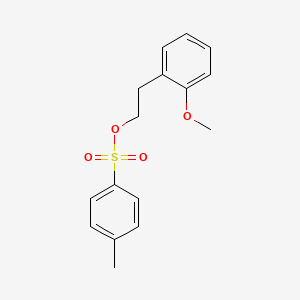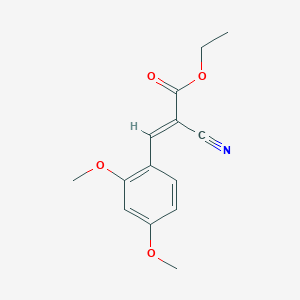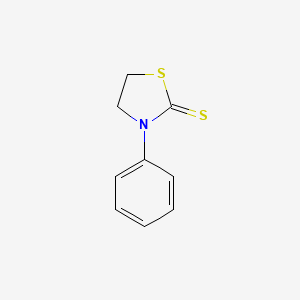
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O4S. It is known for its role as an intermediate in organic synthesis and is often used in various chemical reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-Methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Methoxyphenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, thioethers, or amines.
Hydrolysis: 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.
Reduction: Various alcohols or hydrocarbons, depending on the specific conditions.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms where it can act as a substrate or inhibitor.
Medicine: Potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate exerts its effects is largely dependent on the specific reaction it is involved in. Generally, the sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxyphenyl group can participate in various interactions due to its electron-donating properties, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)ethyl 4-chlorobenzenesulfonate
- 2-(2-Methoxyphenyl)ethyl 4-nitrobenzenesulfonate
- 2-(2-Methoxyphenyl)ethyl 4-methoxybenzenesulfonate
Uniqueness
Compared to similar compounds, 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzenesulfonate moiety, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in reaction rates and product distributions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H18O4S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-13-7-9-15(10-8-13)21(17,18)20-12-11-14-5-3-4-6-16(14)19-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
QHCUWTRWPVJTDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)
![2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)
![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B12010556.png)
